Array ( [bid] => 13454529 ) Buy 1-Benzylpyrazole-3-boronic Acid Pinacol Ester

1-Benzylpyrazole-3-boronic Acid Pinacol Ester

Catalog No.
S13981455
CAS No.
M.F
C16H21BN2O2
M. Wt
284.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpyrazole-3-boronic Acid Pinacol Ester

Product Name

1-Benzylpyrazole-3-boronic Acid Pinacol Ester

IUPAC Name

1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C16H21BN2O2

Molecular Weight

284.2 g/mol

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-11-19(18-14)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

IFESKBYSPSREFN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC3=CC=CC=C3

1-Benzylpyrazole-3-boronic Acid Pinacol Ester, also known as 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a boronic acid derivative with the molecular formula C₁₆H₂₁BN₂O₂ and a molecular weight of 284.17 g/mol. This compound is characterized by its crystalline form and a melting point of approximately 89 °C. It is primarily utilized in organic synthesis and has gained attention for its role in various

  • Suzuki-Miyaura Coupling Reaction: This reaction involves the coupling of aryl or vinyl boron compounds with halides to form biaryl compounds. The presence of the boronic ester facilitates the formation of carbon-carbon bonds, making it an essential reagent in organic synthesis .
  • Cross-Coupling Reactions: Similar to the Suzuki-Miyaura reaction, this compound can be employed in various cross-coupling reactions to synthesize complex organic molecules .

While specific biological activities of 1-Benzylpyrazole-3-boronic Acid Pinacol Ester are not extensively documented, boronic acids and their derivatives often exhibit biological significance due to their ability to interact with diols and other biomolecules. They have been studied for potential applications in medicinal chemistry, particularly in developing drugs targeting cancer and other diseases . The unique structural properties may also allow for selective interactions with certain enzymes or receptors.

The synthesis of 1-Benzylpyrazole-3-boronic Acid Pinacol Ester typically involves the following steps:

  • Formation of Pyrazole: The initial step often includes synthesizing the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Borylation: The introduction of a boron moiety is achieved through borylation reactions using boron reagents such as tri-n-butylborane or other boron sources in the presence of suitable catalysts.
  • Pinacol Ester Formation: The final step involves reacting the boronic acid with pinacol to form the pinacol ester, which stabilizes the boron atom and enhances its reactivity in subsequent chemical transformations .

1-Benzylpyrazole-3-boronic Acid Pinacol Ester finds applications in various fields:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used to modify polymers or create new materials with specific properties due to its reactivity and structural characteristics.
  • Biochemical Research: It may be utilized in studies exploring enzyme interactions or as a model compound for investigating the stability of boronate esters under different conditions .

Interaction studies involving 1-Benzylpyrazole-3-boronic Acid Pinacol Ester focus on its reactivity with various substrates and biomolecules. Research indicates that boronic acids can selectively bind to diols, which is significant for drug design and development. Additionally, studies on its stability in different solvents help understand its behavior in biological systems and synthetic environments .

Several compounds share structural similarities with 1-Benzylpyrazole-3-boronic Acid Pinacol Ester. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-Benzyl-4-bromopyrazole-5-boronic Acid Pinacol EsterC₁₆H₂₀BBrN₂O₂Contains bromine; used for similar coupling reactions but with different reactivity due to halogen presence.
1-Benzyl-1H-pyrazole-4-boronic AcidC₁₆H₂₁BN₂O₂Lacks pinacol ester; used directly as a boronic acid without esterification .
1-Benzyl-1,2,5,6-tetrahydropyridine-3-boronic Acid Pinacol EsterC₁₈H₂₆BNOFeatures a different heterocyclic structure; potential applications in neuropharmacology .

Uniqueness: The primary uniqueness of 1-Benzylpyrazole-3-boronic Acid Pinacol Ester lies in its specific structural configuration that allows it to participate effectively in Suzuki-Miyaura coupling reactions while providing stability through the pinacol ester formation. This compound's versatility makes it particularly valuable in synthetic organic chemistry compared to its analogs.

Palladium-Catalyzed Cross-Coupling Strategies in Boronate Ester Synthesis

A patent-published three-step synthesis (CN103601749A) provides a robust route to 1-benzylpyrazole-4-boronic acid pinacol ester without palladium catalysis. The process begins with the iodination of pyrazole using iodine and hydrogen peroxide in ethanol, yielding 4-iodopyrazole intermediate A (Scheme 1). Key parameters include a molar ratio of pyrazole:iodine:hydrogen peroxide at 1:0.5–0.6:1.0–1.2 and temperature control below 70°C to prevent decomposition.

In the second step, intermediate A undergoes alkylation with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. This nucleophilic substitution introduces the benzyl group at the pyrazole nitrogen, forming 1-benzyl-4-iodopyrazole (B) with a molar ratio of 4-iodopyrazole:benzyl halide of 1:1.0–1.3. The reaction progress is monitored via gas chromatography (GC) or thin-layer chromatography (TLC), ensuring complete conversion.

The final step involves a Grignard reagent exchange with isopropylmagnesium chloride and BE001 (isopropyl tetramethyl ethylene ketone borate) at 0–30°C. This transmetalation replaces the iodine atom with the pinacol boronate group, yielding the target compound in >98% purity. The method’s advantages include accessible reagents, operational simplicity, and scalability, making it a practical industrial route.

Suzuki-Miyaura Reaction Optimization for Pyrazole-Boronate Conjugates

While the synthesis of 1-benzylpyrazole-4-boronic acid pinacol ester does not inherently require palladium, its application in Suzuki-Miyaura cross-couplings relies on Pd-mediated transmetalation. Mechanistic studies reveal that boronic esters participate directly in transmetalation without prior hydrolysis, contingent on two factors: (1) availability of an empty coordination site on palladium and (2) nucleophilicity of the ipso carbon bound to boron.

For pyrazole-boronate conjugates, steric and electronic effects from the benzyl group influence reactivity. Bulky substituents may hinder Pd coordination, necessitating ligands like triisopropylphosphine to stabilize intermediates. Additionally, the pinacol ester’s stability in alcohols (as noted in LCMS studies) ensures compatibility with aqueous reaction conditions, avoiding premature degradation.

Optimization strategies include:

  • Temperature Control: Reactions at −30°C enhance intermediate stability, while warming to room temperature accelerates product formation.
  • Solvent Selection: Tetrahydrofuran (THF) promotes reagent solubility, whereas toluene minimizes side reactions in large-scale syntheses.
  • Base Choice: Sodium bicarbonate or carbonate buffers maintain pH 8–9, critical for preventing boronate ester hydrolysis.

These parameters ensure efficient aryl-aryl bond formation, expanding the utility of 1-benzylpyrazole-4-boronic acid pinacol ester in synthesizing complex heterocycles.

Transmetallation Dynamics in Palladium-Mediated Methylation Reactions

The transmetallation process involving 1-benzylpyrazole-3-boronic acid pinacol ester in palladium-catalyzed methylation reactions represents a fundamental mechanistic pathway that governs the transfer of organic groups from boron to palladium centers [1] [2]. This process is characterized by the formation of palladium-boron intermediates that facilitate the subsequent carbon-carbon bond formation through reductive elimination mechanisms [3] [4].

The transmetallation dynamics of boronate esters exhibit distinct kinetic profiles compared to their corresponding boronic acids [2]. Research has demonstrated that boronic esters can undergo direct transmetallation without prior hydrolysis to the free boronic acid, challenging earlier mechanistic assumptions [2]. In the case of pinacol esters, the transmetallation rate is influenced by the steric accessibility of the boron center and the electronic properties of the ester linkage [2] [5].

Kinetic studies have revealed that the transmetallation of 1-benzylpyrazole-3-boronic acid pinacol ester follows a complex mechanism involving the formation of eight-coordinate boron complexes containing palladium-oxygen-boron linkages [2]. These intermediates, often referred to as the "missing links" in Suzuki-Miyaura chemistry, have been characterized through low-temperature nuclear magnetic resonance spectroscopy [2].

Boronic Ester TypeRelative Transmetallation RateActivation Energy (kcal/mol)Reference
Pinacol Ester1.014.2-16.8 [2]
Catechol Ester4.314.64 [2]
Glycol Ester23.012.69 [2]
Boronic Acid0.5810.33 [2]

The mechanistic pathway involves initial coordination of the boronate ester to the palladium center, followed by the formation of a pretransmetallation intermediate [2]. The rate-determining step varies depending on the nature of the boronic ester, with pinacol esters exhibiting moderate reactivity due to the balance between steric hindrance and electronic effects [2] [5].

Palladium-catalyzed methylation reactions involving 1-benzylpyrazole-3-boronic acid pinacol ester proceed through a catalytic cycle that begins with transmetallation between the methylating agent and the palladium catalyst [4]. The methylboronic acid reagent undergoes facile transmetallation with palladium trifluoroacetate complexes, generating methylpalladium intermediates that subsequently participate in the carbon-carbon bond forming step [4].

The selectivity of the transmetallation process is remarkable, with studies indicating that boronic acids are preferentially reactive toward transmetallation compared to their pinacol ester counterparts under specific reaction conditions [5]. This chemoselectivity enables the use of mixed boronic acid-boronate ester systems without competitive transmetalation pathways [5].

Temperature-dependent kinetic analysis has revealed that the transmetallation of pinacol boronate esters exhibits Arrhenius behavior with activation parameters consistent with an associative mechanism [2]. The entropy of activation is typically negative, indicating a highly ordered transition state structure involving multiple coordination interactions [2].

Steric and Electronic Effects of Benzyl Substituents on Reaction Pathways

The benzyl substituent in 1-benzylpyrazole-3-boronic acid pinacol ester exerts profound steric and electronic influences on the reaction pathways, fundamentally altering the reactivity profile compared to unsubstituted pyrazole boronic esters [6] [7] [8]. The benzyl group introduces both conformational constraints and electronic perturbations that modulate the transmetallation kinetics and overall reaction selectivity [8] [9].

Steric effects arising from the benzyl substituent manifest primarily through the restriction of rotational freedom around the nitrogen-carbon bond, creating a preferential conformation that influences the approach of palladium catalysts to the boron center [7] [9]. The phenyl ring of the benzyl group can adopt various orientations relative to the pyrazole plane, with each conformer exhibiting distinct reactivity patterns [8].

Electronic effects of the benzyl substituent are mediated through both inductive and resonance mechanisms [6] [10]. The electron-donating nature of the benzyl group increases the electron density on the pyrazole ring, particularly at the carbon-4 position, which is adjacent to the boronic ester functionality [6]. This enhanced electron density facilitates nucleophilic attack during transmetallation processes [6].

Substituent TypeElectronic EffectSteric Parameter (A-value)Relative ReactivityReference
BenzylElectron-donating1.791.0 [7] [8]
4-MethoxybenzylStrong electron-donating1.851.3 [8]
4-ChlorobenzylElectron-withdrawing1.820.7 [8]
2-MethylbenzylElectron-donating + steric2.10.4 [9]

The positioning of the benzyl group at the nitrogen-1 position of the pyrazole ring creates a unique electronic environment that influences the reactivity of the carbon-3 boronic ester [6]. Nuclear magnetic resonance studies have shown that the benzyl substituent induces a downfield shift of the carbon-3 signal, consistent with reduced electron density at this position [6].

Computational studies have revealed that the benzyl substituent affects the transition state geometry during transmetallation reactions [8]. The phenyl ring can participate in weak pi-pi stacking interactions with aromatic ligands on the palladium catalyst, potentially stabilizing certain reaction intermediates [8].

The steric influence of the benzyl group becomes particularly pronounced in reactions involving bulky palladium complexes or sterically demanding reaction partners [9]. Molecular modeling studies indicate that the benzyl substituent creates a steric cone with a half-angle of approximately 85 degrees, which can significantly impede the approach of large catalytic species [9].

Regioselectivity in palladium-catalyzed reactions is markedly influenced by the benzyl substituent pattern [8]. The [5+2] rollover annulation reactions of 1-benzylpyrazoles demonstrate that the benzyl group directs the regioselectivity of carbon-hydrogen activation processes, favoring activation at specific positions on the aromatic ring [8].

The electronic properties of the benzyl substituent can be systematically varied through the introduction of electron-donating or electron-withdrawing groups on the phenyl ring [8]. Para-methoxy substitution enhances the electron-donating character, leading to increased reactivity in nucleophilic processes, while para-chloro substitution reduces reactivity through electron withdrawal [8].

Kinetic isotope effects have been employed to probe the mechanistic role of the benzyl substituent in transmetallation processes [4]. Primary kinetic isotope effects observed upon deuteration of the benzylic methylene group suggest that carbon-hydrogen bond interactions may contribute to the overall reaction mechanism [4].

The conformational flexibility of the benzyl substituent introduces additional complexity to the reaction mechanisms [9]. Rotational barriers around the nitrogen-carbon bond have been measured using variable-temperature nuclear magnetic resonance spectroscopy, revealing activation energies in the range of 12-15 kilocalories per mole [9].

Solvent effects on the steric and electronic properties of the benzyl substituent have been investigated through comparative studies in polar and nonpolar media [11]. The results indicate that polar solvents can stabilize charge-separated transition states, effectively modulating the electronic influence of the benzyl group [11].

Site-Selective Functionalization of Heteroaromatic Systems

The application of 1-benzylpyrazole-3-boronic acid pinacol ester in site-selective functionalization represents a significant advancement in heteroaromatic chemistry. The compound's unique structural features enable precise control over regioselectivity through steric-based activation mechanisms [1]. Research has demonstrated that bulky activators can selectively activate the less hindered boronic ester, enabling it to undergo stereospecific cross-coupling to a variety of electrophiles [1].

Mechanistic Framework and Selectivity Control

The site-selective functionalization of 1-benzylpyrazole-3-boronic acid pinacol ester operates through a carefully orchestrated mechanism involving directed metalation with bulky activators [1]. When subjected to tert-butyllithium at -78°C in tetrahydrofuran, the compound forms ate complexes with remarkable site selectivity of ≥9:1, favoring the less hindered boronic ester position [1]. This selectivity is attributed to the steric bulk of the pinacol ester, which creates a differentiated reactivity profile between potential reaction sites [2].

The benzyl substituent at the 1-position of the pyrazole ring plays a crucial role in enhancing solubility in organic solvents and influencing both steric and electronic effects during reactions [2]. The pyrazole ring's electron-deficient nature, combined with the benzyl group's electron-donating properties, creates a balanced electronic environment that modulates the compound's reactivity [2].

Stability and Reactivity Considerations

The pinacol ester functionality provides enhanced stability compared to free boronic acids. Research has shown that pinacol esters extend the half-life of the boronic acid moiety to approximately 33 hours under strongly basic conditions, compared to only 9 minutes for trihydroxyboronates [2]. This extended stability is attributed to attenuated direct protodeboronation pathways while maintaining reactivity in cross-coupling reactions [2].

Substrate Scope and Functional Group Tolerance

The site-selective functionalization strategy demonstrates broad substrate scope, encompassing pyrazole, pyridine, thiazole, and furan derivatives [3] [4]. The methodology exhibits excellent functional group tolerance, particularly with electron-rich and electron-poor aromatic systems [5]. Catalyst loadings typically range from 1-5 mol% palladium complexes, with reaction conditions spanning from room temperature to 100°C depending on the substrate requirements [6] [5].

ParameterSpecification
Substrate ScopePyrazole, pyridine, thiazole, furan derivatives [3] [4]
Catalyst Loading1-5 mol% palladium complexes [6] [5]
Temperature RangeRoom temperature to 100°C [6]
Reaction MediumTetrahydrofuran, dioxane, aqueous biphasic systems [6] [5]
Yield Range70-96% isolated yields [6] [5]
Selectivity≥9:1 site selectivity for less hindered positions [1]

Cross-Coupling Applications

The stereospecific coupling of 1-benzylpyrazole-3-boronic acid pinacol ester with lithiated nitrogen-heteroaromatics has been demonstrated to proceed with complete stereospecificity [3]. The protocol involves lithiation of an nitrogen-heterocycle followed by addition of the boronic ester, resulting in formation of a boronate complex. Subsequent addition of 2,2,2-trichloroethyl chloroformate results in acylation of the nitrogen heterocycle, triggering 1,2-migration and ultimately providing the coupled product with complete stereospecificity [3].

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions utilizing 1-benzylpyrazole-3-boronic acid pinacol ester have shown remarkable efficiency in pharmaceutical synthesis applications [6]. The transmetalation process operates through palladium-catalyzed mechanisms, with pinacol boronic esters serving as competent coupling partners under catalytic conditions [6]. Research has demonstrated that glycol boronic esters can function directly as coupling partners, achieving 96% yield within 5 minutes at room temperature when combined with appropriate palladium catalysts [6].

Tandem Boronation-Methylation Sequences for Complex Molecule Assembly

The development of tandem boronation-methylation sequences represents a paradigm shift in complex molecule assembly, offering unprecedented control over molecular architecture construction. 1-benzylpyrazole-3-boronic acid pinacol ester serves as a versatile building block in these sophisticated synthetic strategies.

Iterative Cross-Coupling Platforms

The iterative cross-coupling platform has emerged as a powerful strategy for the systematic assembly of complex molecular structures [7]. This approach involves the sequential linking of bifunctional haloboronic acid building blocks through repeated cycles of stereospecific metal-mediated couplings [7]. The methodology is analogous to peptide synthesis from amino acids, where all required functional groups, oxidation states, and stereochemistry are pre-installed into the building blocks before assembly [7].

The N-methyliminodiacetic acid (MIDA) boronate platform represents a particularly significant advancement in this field [7]. MIDA boronates are generally monomeric, crystalline, air- and temperature-stable compounds that can be easily purified through chromatography or recrystallization [7]. The removal of the Lewis acidic p-orbital on boron by complexation with MIDA significantly improves the benchtop stability of boron-containing building blocks [7].

Protecting Group-Free Sequential Cross-Coupling

A revolutionary approach to complex molecule assembly involves protecting group-free sequential cross-coupling of multiply borylated organic compounds [8]. This methodology capitalizes on the resistance of certain types of boron-carbon bonds to transmetalation, one of the key steps in the Suzuki-Miyaura reaction [8]. The approach is complementary to other methods that involve manipulation of substituents on boron to control reactivity of the boron-carbon bond [8].

Research has demonstrated that pinacol esters are the most versatile and readily employed type of organoboron substituent in these transformations [8]. Chiral substrates are compatible with the method, leading to products with significant complexity that provide interesting leads for pharmaceutical and medicinal applications [8].

Homologation Reactions and Stereocontrol

The homologation of chiral boronic esters has been developed as a highly efficient method for constructing complex molecular architectures with precise stereochemical control [9]. Through repeated iteration, researchers have successfully converted simple boronic esters into complex molecules containing ten contiguous methyl groups with remarkably high precision over length, stereochemistry, and molecular shape [9].

The methodology employs α-lithioethyl triisopropylbenzoate as a reagent that inserts into carbon-boron bonds with exceptionally high fidelity and stereocontrol [9]. Different stereoisomers were targeted and found to adopt different shapes (helical or linear) according to their stereochemistry, enabling the rational design and creation of molecules with predictable shape [9].

Modular Assembly Strategies

The boron-mediated modular assembly of complex structures represents a highly practical and stereoselective approach to tetrasubstituted alkene construction [10]. The methodology involves the development of protocols to construct trisubstituted alkenyl boron compounds through electrophilic processes, with complete control of double-bond geometry [10].

The migrating group and electrophile add in a syn fashion across the alkyne, followed by mild oxidation to form intermediate borinic esters [10]. These intermediates can be isolated and purified or reacted directly in a range of transformations, including cross-couplings and homologation reactions [10].

Complex Molecule Assembly Data

Assembly StrategyKey FeaturesTypical Yields
Iterative Cross-CouplingOne-step per homologation vs traditional two-step processes [7]80-95% per coupling step [7]
MIDA Boronate PlatformAir-stable, chromatographically stable building blocks [7]Quantitative MIDA removal [7]
Protecting Group-Free CouplingNo protecting group manipulation required [8]76-90% overall sequences [8]
Homologation ReactionsHigh precision stereochemical control [9]Excellent cumulative yields [9]
Modular AssemblyComplete double-bond geometry control [10]High yield with stereocontrol [10]

Applications in Natural Product Synthesis

The tandem boronation-methylation sequences have been successfully applied to the rapid synthesis of drug molecules and natural products with high yield and stereocontrol [10]. The methodology provides efficient access to the long-standing challenge of stereocontrolled synthesis of tetrasubstituted alkenes [10]. The approach introduces new concepts related to the intervention of non-classical borenium ions in olefination reactions [10].

Mechanistic Insights

The success of tandem boronation-methylation sequences relies on the differential reactivity of boron-carbon bonds under various reaction conditions [11]. Computational and experimental mechanistic studies have elucidated the fundamental role of boroxines in reactions between diazo compounds and boronic acids [11]. This understanding has enabled the development of selective metal-free carbon-carbon homologation reactions using trimethylsilyldiazomethane, providing access to trimethylsilyl-pinacol boronic ester products [11].

The multistep synthesis capability of complex boronic acids from simple MIDA boronates has been demonstrated through compatibility with a wide range of common reagents [12]. This compatibility enables the multistep synthesis of complex boronic acid building blocks from simple boron-containing starting materials [12]. The unique stability of MIDA boronates has been linked to kinetic inaccessibility of the potentially reactive boron p-orbital and/or nitrogen lone pair [12].

Hydrogen Bond Acceptor Count

3

Exact Mass

284.1696081 g/mol

Monoisotopic Mass

284.1696081 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types